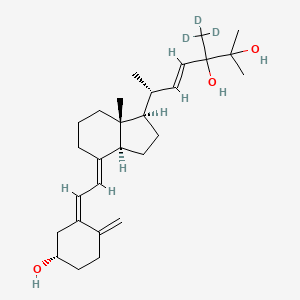

24,25-Dihydroxy Vitamin D2-d3

Description

Structure

3D Structure

Properties

IUPAC Name |

(E,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methyl-3-(trideuteriomethyl)hept-4-ene-2,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O3/c1-19-9-12-23(29)18-22(19)11-10-21-8-7-16-27(5)24(13-14-25(21)27)20(2)15-17-28(6,31)26(3,4)30/h10-11,15,17,20,23-25,29-31H,1,7-9,12-14,16,18H2,2-6H3/b17-15+,21-10+,22-11-/t20-,23+,24-,25+,27-,28?/m1/s1/i6D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPEQZNMKGFTMQE-TYXRNSGASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)(C(C)(C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747686 |

Source

|

| Record name | (3S,5Z,7E,22E,24xi)-(28,28,28-~2~H_3_)-9,10-Secoergosta-5,7,10,22-tetraene-3,24,25-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118584-50-2 |

Source

|

| Record name | (3S,5Z,7E,22E,24xi)-(28,28,28-~2~H_3_)-9,10-Secoergosta-5,7,10,22-tetraene-3,24,25-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Unseen Workhorse: A Technical Guide to 24,25-Dihydroxy Vitamin D2-d3 in Quantitative Bioanalysis

For the dedicated researcher in the fields of endocrinology, clinical diagnostics, and pharmaceutical development, the pursuit of analytical accuracy is paramount. In the complex milieu of biological matrices, precise quantification of signaling molecules like vitamin D metabolites is a formidable challenge. This guide delves into the core of a crucial, yet often overlooked, tool in this endeavor: 24,25-Dihydroxy Vitamin D2-d3 . We will explore its molecular identity, its indispensable role as an internal standard in mass spectrometry, and provide a detailed framework for its application in a research setting.

Deconstructing the Molecule: Identity and Significance

24,25-Dihydroxy Vitamin D2-d3 is a deuterated analog of 24,25-dihydroxyvitamin D2. The "-d3" designation signifies that three hydrogen atoms in the molecule have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen.

| Property | Value | Source |

| Chemical Formula | C28H41D3O3 | [1] |

| Molecular Weight | 431.67 g/mol | [1] |

| CAS Number | 118584-50-2 | [1] |

| Synonyms | (3β,5Z,7E,22E,24ξ)-9,10-Secoergosta-5,7,10(19),22-tetraene-3,24,25-triol-d3 | [1] |

The parent molecule, 24,25-dihydroxyvitamin D2, is a metabolite of Vitamin D2 (ergocalciferol)[2][3]. The metabolic activation of Vitamin D2 begins with a 25-hydroxylation in the liver to form 25-hydroxyvitamin D2, the major circulating form. Subsequently, in the kidney and other tissues, it can undergo further hydroxylation to form the biologically active 1,25-dihydroxyvitamin D2 or be catabolized. The enzyme responsible for the 24-hydroxylation step, a key process in vitamin D catabolism, is CYP24A1[3][4][5][6][7]. While 1,25-dihydroxyvitamin D is the active hormone, 24,25-dihydroxyvitamin D is generally considered a product of the catabolic pathway, and its levels can provide insights into the rate of vitamin D turnover[5][6][7].

The Gold Standard: 24,25-Dihydroxy Vitamin D2-d3 as an Internal Standard

The primary and most critical use of 24,25-Dihydroxy Vitamin D2-d3 in research is as an internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS)[8].

The rationale for using a stable isotope-labeled internal standard is rooted in the principle of isotope dilution mass spectrometry. This technique is the gold standard for quantitative bioanalysis due to its ability to correct for variations that can occur during sample processing and analysis[8].

Why a Deuterated Standard is Superior:

-

Chemical and Physical Homogeneity: 24,25-Dihydroxy Vitamin D2-d3 is chemically identical to the analyte of interest (24,25-dihydroxyvitamin D2), differing only in its isotopic composition. This ensures that it behaves identically during extraction, derivatization, and chromatographic separation.

-

Correction for Matrix Effects: Biological samples like serum and plasma are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Since the deuterated standard co-elutes with the analyte and experiences the same matrix effects, the ratio of their signals remains constant, allowing for accurate quantification.

-

Compensation for Sample Loss: During the multi-step sample preparation process, some of the analyte may be lost. The deuterated internal standard, having been added at the beginning, is lost to the same extent. By measuring the ratio of the analyte to the internal standard, the initial concentration of the analyte can be accurately determined, irrespective of these losses.

The choice of a "d3" labeled standard is a balance between providing a sufficient mass shift to be distinguished from the unlabeled analyte by the mass spectrometer and the synthetic feasibility of its production[9][10]. A mass difference of three daltons is typically sufficient to prevent isotopic crosstalk.

The Analytical Workflow: A Self-Validating System

The following section outlines a robust, self-validating protocol for the quantification of 24,25-dihydroxyvitamin D2 in a biological matrix, such as human serum, using 24,25-Dihydroxy Vitamin D2-d3 as an internal standard. The causality behind each step is explained to provide a deeper understanding of the methodology.

Experimental Workflow Diagram

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 5. waters.com [waters.com]

- 6. lcms.cz [lcms.cz]

- 7. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Synthesis and chemical properties of deuterated 24,25-Dihydroxy Vitamin D2.

An In-depth Technical Guide to the Synthesis and Chemical Properties of Deuterated 24,25-Dihydroxy Vitamin D2

Authored by a Senior Application Scientist

Foreword: The Quintessential Role of Isotopic Labeling in Vitamin D Metabolomics

In the landscape of endocrinology and clinical diagnostics, the precise quantification of vitamin D metabolites is paramount for understanding calcium homeostasis, bone health, and a spectrum of other physiological processes.[1][2] The active forms and catabolites of vitamin D, including 24,25-dihydroxy vitamin D2, exist in complex biological matrices at vanishingly low concentrations. This presents a significant analytical challenge. The advent of stable isotope dilution analysis, primarily coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), has revolutionized the field, offering unparalleled accuracy and sensitivity.[3][4]

Deuterated 24,25-dihydroxy vitamin D2 serves as the gold-standard internal standard for these assays.[5] Its chemical behavior is virtually identical to its endogenous, non-labeled counterpart, allowing it to navigate the intricate steps of sample extraction, purification, and ionization with the same efficiency. However, its increased mass provides a distinct signature, enabling the mass spectrometer to differentiate it from the target analyte and thereby correct for any sample loss or matrix-induced signal suppression.[6][7] This guide provides a comprehensive overview of the synthetic strategies for producing this vital analytical tool and details its essential chemical properties for researchers, scientists, and drug development professionals.

Part 1: Strategic Synthesis of Deuterated 24,25-Dihydroxy Vitamin D2

The synthesis of complex, isotopically labeled molecules like 24,25-dihydroxy vitamin D2 is a multi-step process that demands strategic planning to ensure efficiency and high isotopic purity. A convergent synthetic approach is generally favored, as it allows for the independent preparation of key molecular fragments that are later combined.[8][9]

The core strategy involves the synthesis of a deuterated side-chain precursor, which is then coupled to a suitable Vitamin D provitamin core, followed by photochemical and thermal isomerization to yield the final secosteroid structure.

Synthetic Workflow Overview

The overall process begins with a commercially available Vitamin D2 precursor and introduces the key functionalities and the deuterium label in a controlled, stepwise manner.

Caption: Convergent synthesis of deuterated 24,25-Dihydroxy Vitamin D2.

Key Experimental Protocol: Introduction of the Deuterium Label

The critical step in this synthesis is the introduction of the deuterium atoms. This is most efficiently achieved via a Grignard reaction using a deuterated reagent, which ensures precise placement and high isotopic enrichment at a late stage of the side-chain synthesis.[9][10]

Objective: To synthesize the deuterated 24,25-dihydroxy side chain by reacting a 25-keto-27-nor precursor with deuterated methyl magnesium bromide (CD₃MgBr).

Rationale: Using a Grignard reaction allows for the formation of a new carbon-carbon bond and a tertiary alcohol in a single, high-yielding step. Employing CD₃MgBr introduces three deuterium atoms (a d3-label) onto the C-26 methyl group, which is a metabolically stable position, ensuring the label is not lost during biological processing.

Step-by-Step Methodology:

-

Preparation of the Precursor: A 25-keto-27-nor-vitamin D2 derivative is synthesized from a suitable starting material like Vitamin D2 through oxidative cleavage and subsequent functional group manipulations.[11] This precursor contains the required C-25 ketone for the Grignard reaction.

-

Reaction Setup: The 25-keto precursor is dissolved in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere to prevent quenching of the highly reactive Grignard reagent. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Grignard Addition: A solution of deuterated methyl magnesium bromide (CD₃MgBr) in diethyl ether is added dropwise to the cooled solution of the precursor. The reaction is stirred at -78 °C for several hours.

-

Reaction Quench: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: The product is extracted from the aqueous layer using diethyl ether or ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and the solvent is removed under reduced pressure.

-

Purification: The resulting crude product, a mixture of C-24 epimers, is purified using high-performance liquid chromatography (HPLC).[11] A silica gel column with a non-polar mobile phase (e.g., n-hexane/isopropanol) is typically used to separate the desired deuterated 24,25-dihydroxyvitamin D2 diastereomers.[11][12]

Final Steps: Isomerization and Purification

The product from the side-chain modification is a deuterated provitamin D2. To generate the final Vitamin D structure, the crucial 9,10-seco triene system must be formed.

-

Photochemical Conversion: The purified deuterated provitamin is dissolved in a suitable solvent (e.g., ethanol) and irradiated with a monochromatic UV light source, typically around 295 nm. This opens the B-ring to form the unstable previtamin D2 intermediate.[11]

-

Thermal Isomerization: The solution containing the previtamin is then heated (e.g., refluxed in ethanol) to facilitate a thermal[13][14]-sigmatropic rearrangement, which isomerizes the previtamin into the thermodynamically more stable deuterated 24,25-dihydroxy Vitamin D2.[11]

-

Final Purification: A final purification step using preparative HPLC is essential to isolate the final product from any remaining previtamin or other photoproducts, ensuring high chemical purity.[15]

Part 2: Chemical and Analytical Properties

The utility of deuterated 24,25-dihydroxy Vitamin D2 is defined by its chemical properties, particularly its behavior in analytical systems.

Spectroscopic Characterization

Confirming the structure and isotopic enrichment is achieved through mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS): As an internal standard, the key property is its mass shift relative to the unlabeled analyte. For a d3-labeled standard, the molecular ion and key fragments will be 3 Daltons (Da) higher than the endogenous compound.[16] This allows for co-elution during chromatography but separate detection by the mass spectrometer.

-

Rationale for Use: In LC-MS/MS, specific precursor-to-product ion transitions are monitored. The deuterated standard will have a unique precursor ion mass, ensuring no crosstalk with the analyte's signal. Derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) is often employed to enhance ionization efficiency and create predictable fragmentation patterns.[6][17]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure and the success of the deuteration.

-

Expected Spectral Changes: The most direct evidence of successful deuteration is the complete disappearance of the proton signal corresponding to the C-26 methyl group. The integration of the remaining signals should be consistent with the expected structure. Quantitative NMR (qNMR) can be used to determine the absolute concentration and purity of the standard in solution without relying on a separate reference standard.[4][18]

| Property | Non-Deuterated (Endogenous) | d3-Deuterated (Standard) | Rationale for Analytical Utility |

| Molecular Formula | C₂₈H₄₄O₃[19] | C₂₈H₄₁D₃O₃ | Isotopic variation, not chemical. |

| Molecular Weight | ~428.65 g/mol [20] | ~431.67 g/mol | Provides a +3 Da mass shift for MS detection. |

| Key MS/MS Transition (Example) | m/z 429.3 → [Fragment A] | m/z 432.3 → [Fragment A] | Allows for specific, independent quantification channels. |

| ¹H NMR C-26 Signal | Singlet at ~1.2 ppm | Signal absent | Confirms location and completeness of deuteration. |

Stability and Isomerization

Vitamin D compounds are notoriously sensitive to light, heat, and acidic conditions.

-

Storage: Deuterated 24,25-dihydroxy Vitamin D2 should be stored in an amber vial under an inert atmosphere (argon or nitrogen) at low temperatures (-20 °C or -80 °C) to prevent degradation.[20] It is typically supplied as a solution in a stable solvent like ethanol.

-

Isomerization: In solution, Vitamin D can exist in equilibrium with its previtamin form. This equilibrium is temperature-dependent.[4][18] It is crucial for researchers to be aware of this potential isomerization, as it can affect quantification if the previtamin isomer is not chromatographically resolved from the vitamin form. Assays should be validated to ensure that the reported concentration reflects the sum of both isomers or that the equilibrium is controlled.

Part 3: The Role in the Vitamin D Metabolic Pathway

Understanding the position of 24,25-dihydroxy Vitamin D2 in the broader metabolic context clarifies its biological significance and the importance of its measurement.

Caption: Simplified metabolic pathway of Vitamin D2.

25-hydroxyvitamin D2 is a key circulating metabolite used to assess a patient's vitamin D status.[21] This intermediate can be hydroxylated at the 1α position by the enzyme CYP27B1 to form the active hormone, 1,25-dihydroxyvitamin D2, or it can be hydroxylated at the 24-position by CYP24A1.[22][23] The action of CYP24A1 to produce 24,25-dihydroxyvitamin D2 is a primary step in the catabolic pathway that deactivates vitamin D, preventing potential toxicity.[22][24] Therefore, measuring the ratio of 24,25(OH)₂D₂ to 25(OH)D₂ can provide valuable insights into the rate of vitamin D clearance and the activity of the CYP24A1 enzyme.[25][26]

References

-

Paaren, H. E., Fivizzani, M. A., Schnoes, H. K., & DeLuca, H. F. (1981). Preparation of tritium- or deuterium-labeled vitamin D analogs by a convenient general method. Proceedings of the National Academy of Sciences, 78(10), 6173-6175. [Link]

-

Paaren, H. E., Fivizzani, M. A., Schnoes, H. K., & DeLuca, H. F. (1981). Preparation of tritium- or deuterium-labeled vitamin D analogs by a convenient general method. PubMed, PMID: 6947228. [Link]

-

Christakos, S., Dhawan, P., Verstuyf, A., Verlinden, L., & Carmeliet, G. (2011). Vitamin D: Metabolism. PMC, PMID: 21874176. [Link]

-

Fabregat-Cabello, N., et al. (2016). UPLC-MS/MS Determination of Deuterated 25-Hydroxyvitamin D (d3-25OHD3) and Other Vitamin D Metabolites for the Measurement of 25OHD Half-Life. PubMed, PMID: 27581120. [Link]

-

Reichrath, J., & Zouboulis, C. C. (2017). Approaches towards the synthesis of vitamin D metabolites. ResearchGate. [Link]

-

Paaren, H. E., Fivizzani, M. A., Schnoes, H. K., & DeLuca, H. F. (1981). Preparation of tritium- or deuterium-labeled vitamin D analogs by a convenient general method. PMC, PMID: 6947228. [Link]

-

Dr.Oracle. (2025). What is the Vitamin D (Vit D) synthesis pathway?. Dr.Oracle. [Link]

-

Pike, J. W., & Christakos, S. (2022). Vitamin D Synthesis and Metabolism. Encyclopedia.pub. [Link]

-

Paaren, H. E., Fivizzani, M. A., Schnoes, H. K., & DeLuca, H. F. (1981). Preparation of tritium- or deuterium-labeled vitamin D analogs by a convenient general method. PNAS. [Link]

-

Partridge, J. J., et al. (1981). Use of Fourier transform 1H NMR in the identification of vitamin D2 metabolites. PubMed, PMID: 7288701. [Link]

-

Sizar, O., Khare, S., Goyal, A., & Givler, A. (2023). Vitamin D Deficiency. StatPearls Publishing. [Link]

-

Fabregat-Cabello, N., et al. (2016). UPLC-MS/MS Determination of Deuterated 25-Hydroxyvitamin D (d3-25OHD3) and Other Vitamin D Metabolites for the Measurement of 25OHD Half-Life. Springer Nature Experiments. [Link]

-

Suhara, Y., et al. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. PubMed, PMID: 35458729. [Link]

-

Singh, S. K., et al. (2022). Quantitative NMR (qNMR) spectroscopy based investigation of the absolute content, stability and isomerization of 25-hydroxyvitamin D2/D3 and 24(R),25-dihydroxyvitamin D2 in solution phase. PubMed, PMID: 35194073. [Link]

-

Fabregat-Cabello, N., et al. (2016). UPLC-MS/MS determination of deuterated 25-Hydroxyvitamin D (d3-25OHD3) and other vitamin D metabolites for the measurement of 25OHD Half-Life. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). (24R)-24,25-Dihydroxyvitamin D2. PubChem. [Link]

-

Jones, G., et al. (2016). UPLC-MS/MS determination of deuterated hydroxyvitamin D (d3-25(OH)D3) for the measurement of 25(OH)D half-life. ResearchGate. [Link]

-

DeLuca, H. F., et al. (1988). Biological activity of 1,25-dihydroxyvitamin D2 and 24-epi-1,25-dihydroxyvitamin D2. Semantic Scholar. [Link]

-

Letter, W. S. (1992). Preparative isolation of vitamin D2 by recycle HPLC. Chiralizer. [Link]

-

Singh, S. K., et al. (2022). Quantitative NMR (qNMR) spectroscopy based investigation of the absolute content, stability and isomerization of 25-hydroxyvitamin D2/D3 and 24(R),25-dihydroxyvitamin D2 in solution phase. ResearchGate. [Link]

-

Suhara, Y., et al. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. PMC, PMID: 35458729. [Link]

-

Wikipedia. (n.d.). 24,25-Dihydroxycholecalciferol. Wikipedia. [Link]

-

Katsumi, K., et al. (1987). Syntheses of 24,25-dihydroxyvitamin D2, 24,25-dihydroxy-22-dehydrovitamin D3, 25-hydroxy-24-oxo-22-dehydrovitamin D3 and 22,24,25-trihydroxyvitamin D3. PubMed, PMID: 3496978. [Link]

-

Sicinski, R. R., et al. (1987). Synthesis of 25-hydroxy-[26,27-3H]vitamin D2, 1,25-dihydroxy-[26,27-3H]vitamin D2 and their (24R)-epimers. PubMed, PMID: 3495200. [Link]

-

Ikekawa, N., & Koizumi, N. (1976). Separation of vitamin D3 metabolites and their analogues by high-pressure liquid chromatography. ResearchGate. [Link]

-

Rupa Health. (n.d.). 25-Hydroxy Vitamin D2. Rupa Health. [Link]

-

Wikipedia. (n.d.). Vitamin D. Wikipedia. [Link]

-

Turpeinen, U., & Holmberg, I. (2022). Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis. NIH. [Link]

-

Medscape. (2019). Vitamin D3 25-Hydroxyvitamin D. Medscape. [Link]

-

Cashman, K. D., et al. (2015). Significance of serum 24,25-dihydroxyvitamin D in the assessment of vitamin D status: a double-edged sword?. PubMed, PMID: 25710460. [Link]

-

St-Arnaud, R., & Naja, R. P. (1999). Novel findings about 24,25-dihydroxyvitamin D: an active metabolite?. PubMed, PMID: 10432161. [Link]

-

Cavalier, E., & Delanaye, P. (2016). 24,25-dihydroxyvitamin D: a new biomarker in non-parathyroid hypercalcemia diagnosis. e-JIFCC. [Link]

-

Bikle, D. D. (2014). Vitamin D Metabolism, Mechanism of Action, and Clinical Applications. PMC, PMID: 24582122. [Link]

-

Wozniak, M., et al. (2024). Optimization of Sample Preparation Procedure for Determination of Fat-Soluble Vitamins in Milk and Infant Food by HPLC Technique. MDPI. [Link]

-

Pawar, R. P., & Sawant, S. D. (2019). Determination of related substances of vitamin D 3in its preparations by RP-HPLC. ResearchGate. [Link]

-

Katsumi, K., et al. (1987). Syntheses of 24,25-Dihydroxyvitamin D2, 24,25-Dihydroxy-22. J-Stage. [Link]

-

Mayo Clinic Laboratories. (n.d.). 25-Hydroxyvitamin D:24,25-Dihydroxyvitamin D Ratio, Serum. Mayo Clinic Laboratories. [Link]

-

Tang, J. C. Y., et al. (2017). Reference intervals for serum 24,25-dihydroxyvitamin D and the ratio with 25-hydroxyvitamin D established using a newly developed LC-MS/MS method. PubMed, PMID: 28437713. [Link]

-

Wikipedia. (n.d.). Vitamin D deficiency. Wikipedia. [Link]

-

Kaufmann, M., Jones, G., & Molloy, B. J. (n.d.). Simultaneous Quantification of 25-Hydroxyvitamin D3, 25-Hydroxyvitamin D2, and 24,25-Dihydroxyvitamin D3 in Clinical Research. Waters Corporation. [Link]

-

Waters Corporation. (2014). Simultaneous Quantification of 25-Hydroxyvitamin D3, 25-Hydroxyvitamin D2, and 24,25-Dihydroxyvitamin D3 in Clinical Research Studies By UPLC-MS/MS. Waters Corporation. [Link]

Sources

- 1. emedicine.medscape.com [emedicine.medscape.com]

- 2. Significance of serum 24,25-dihydroxyvitamin D in the assessment of vitamin D status: a double-edged sword? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. UPLC-MS/MS Determination of Deuterated 25-Hydroxyvitamin D (d3-25OHD3) and Other Vitamin D Metabolites for the Measurement of 25OHD Half-Life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 25-hydroxy-[26,27-3H]vitamin D2, 1,25-dihydroxy-[26,27-3H]vitamin D2 and their (24R)-epimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jstage.jst.go.jp [jstage.jst.go.jp]

- 12. researchgate.net [researchgate.net]

- 13. pnas.org [pnas.org]

- 14. droracle.ai [droracle.ai]

- 15. chiralizer.com [chiralizer.com]

- 16. researchgate.net [researchgate.net]

- 17. UPLC-MS/MS Determination of Deuterated 25-Hydroxyvitamin D (d3-25OHD3) and Other Vitamin D Metabolites for the Measurement of 25OHD Half-Life | Springer Nature Experiments [experiments.springernature.com]

- 18. Quantitative NMR (qNMR) spectroscopy based investigation of the absolute content, stability and isomerization of 25-hydroxyvitamin D2/D3 and 24(R),25-dihydroxyvitamin D2 in solution phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. (24R)-24,25-Dihydroxyvitamin D2/(24R)-24,25-dihydroxyergocalciferol | C28H44O3 | CID 9547251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. isotope.com [isotope.com]

- 21. 25-Hydroxy Vitamin D2 | Rupa Health [rupahealth.com]

- 22. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Vitamin D deficiency - Wikipedia [en.wikipedia.org]

- 24. mayocliniclabs.com [mayocliniclabs.com]

- 25. 24,25-dihydroxyvitamin D: a new biomarker in non-parathyroid hypercalcemia diagnosis - Clinical Laboratory int. [clinlabint.com]

- 26. Reference intervals for serum 24,25-dihydroxyvitamin D and the ratio with 25-hydroxyvitamin D established using a newly developed LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Role of 24,25-Dihydroxyvitamin D2 in Vitamin D Metabolism: A Technical Guide

Abstract

For decades, 24,25-dihydroxyvitamin D has been largely viewed as an inactive catabolite of vitamin D, a byproduct of the metabolic pathway destined for excretion. However, a growing body of evidence challenges this long-held belief, suggesting that this dihydroxylated metabolite, particularly the ergocalciferol-derived 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂), possesses distinct biological functions. This in-depth technical guide synthesizes the current understanding of the synthesis, metabolism, and multifaceted biological roles of 24,25(OH)₂D₂. We will delve into its intricate relationship with the key enzyme CYP24A1, its nuanced effects on bone and cartilage homeostasis, and the emerging evidence for its unique signaling pathways. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this often-overlooked metabolite and its potential therapeutic implications.

Introduction: Beyond the Shadow of Inactivity

The vitamin D endocrine system is a cornerstone of mineral homeostasis and skeletal health. The canonical pathway involves the conversion of vitamin D to its biologically active form, 1,25-dihydroxyvitamin D (1,25(OH)₂D), which exerts its effects through the nuclear vitamin D receptor (VDR). The enzyme 25-hydroxyvitamin D-24-hydroxylase, encoded by the CYP24A1 gene, has traditionally been characterized as the primary catalyst for the inactivation of both 25-hydroxyvitamin D (25(OH)D) and 1,25(OH)₂D. This process, leading to the formation of 24,25-dihydroxyvitamin D (24,25(OH)₂D), was considered a crucial step in preventing vitamin D toxicity.

However, this simplistic view is evolving. Research now suggests that 24,25(OH)₂D, including the D₂ form derived from dietary ergocalciferol, is not merely a passive byproduct. Instead, it appears to be a bioactive molecule with specific roles, particularly in the intricate processes of bone formation, fracture healing, and cartilage maturation. This guide will explore the evidence that repositions 24,25(OH)₂D₂ from a metabolic dead-end to a molecule of significant biological interest.

The Synthesis and Metabolism of 24,25-Dihydroxyvitamin D₂: The Central Role of CYP24A1

The journey of 24,25(OH)₂D₂ begins with its precursor, 25-hydroxyvitamin D₂ (25(OH)D₂), which is hydroxylated at the C-24 position by the mitochondrial enzyme CYP24A1.[1] This enzyme is a member of the cytochrome P450 superfamily and is a key regulator of vitamin D homeostasis.[2]

The Enzymatic Machinery: CYP24A1

CYP24A1 is a tightly regulated enzyme primarily expressed in vitamin D target tissues such as the kidney, intestine, and bone.[1] Its expression is markedly induced by 1,25(OH)₂D₃ binding to the VDR, creating a negative feedback loop to control the levels of the active vitamin D hormone.[1] The enzyme catalyzes multiple hydroxylation reactions on the side chains of both vitamin D₂ and D₃ metabolites.[1]

A study on the inactivation of vitamin D₂ metabolites by human CYP24A1 revealed that the major pathways for the side chain oxidation of 25(OH)D₂ and 1,25(OH)₂D₂ are identical.[3] The initial step involves hydroxylation at the C24R position.[3] Interestingly, the catalytic efficiency (kcat/Km) of CYP24A1 for the initial hydroxylation of 25(OH)D₂ is similar to that for 25(OH)D₃, suggesting comparable rates of inactivation at low substrate concentrations.[3] This supports the notion that vitamins D₂ and D₃ are equally effective in maintaining serum 25(OH)D concentrations.[3] However, the metabolism of 1,25(OH)₂D₂ by human CYP24A1 is more complex than that of its D₃ counterpart, producing at least ten distinct metabolites.[4] This indicates a notable species-based difference in the metabolism of the active form of vitamin D₂.[4]

Regulatory Landscape of CYP24A1 Expression

The expression of CYP24A1 is a critical control point in vitamin D metabolism. Its regulation is multifactorial, involving not only 1,25(OH)₂D₃ but also other systemic and local factors.

-

1,25-Dihydroxyvitamin D (Calcitriol): The primary inducer of CYP24A1 transcription, acting through the VDR.

-

Parathyroid Hormone (PTH): Inhibits CYP24A1 expression in the kidney.[5]

-

Fibroblast Growth Factor 23 (FGF23): Stimulates CYP24A1 expression in the kidney.[5]

-

Calcium and Phosphate: High levels of calcium and phosphate stimulate renal CYP24A1 expression.[5]

The intricate regulation of CYP24A1 ensures a fine-tuned balance of vitamin D metabolites, responding to the body's physiological needs.

Caption: Putative genomic and non-genomic signaling pathways of 24,25(OH)₂D₂.

Experimental Protocols for the Study of 24,25-Dihydroxyvitamin D₂

For researchers investigating the biological role of 24,25(OH)₂D₂, robust and reliable experimental methods are crucial. The following protocols provide a starting point for the analysis of this metabolite.

Quantification of 24,25-Dihydroxyvitamin D₂ in Biological Samples

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of vitamin D metabolites, allowing for the separation of D₂ and D₃ forms.

Step-by-Step Methodology:

-

Sample Preparation:

-

To 0.5 ml of serum or plasma, add 1 ml of absolute ethanol for protein precipitation.

-

Vortex for 1 minute and centrifuge at 5500 rpm for 10 minutes.

-

Collect the supernatant and perform a liquid-liquid extraction twice with 3 ml of n-hexane.

-

Evaporate the hexane extract to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Utilize a C18 reverse-phase column.

-

Employ a mobile phase gradient of methanol, acetonitrile, and water.

-

Set the mass spectrometer to monitor for the specific precursor and product ion transitions for 24,25(OH)₂D₂ and an appropriate internal standard.

-

Quantify the analyte based on a standard curve prepared with known concentrations of 24,25(OH)₂D₂.

-

In Vitro Assessment of Biological Activity

5.2.1. Bone Resorption Assay

This assay assesses the ability of 24,25(OH)₂D₂ to induce bone resorption in vitro.

Step-by-Step Methodology:

-

Culture of Fetal Rat Long Bones:

-

Dissect radii and ulnae from 19-day-old rat fetuses.

-

Culture the bones in a suitable medium (e.g., BGJb medium) supplemented with bovine serum albumin.

-

-

Treatment:

-

Add varying concentrations of 24,25(OH)₂D₂ or vehicle control to the culture medium.

-

Incubate for a defined period (e.g., 48-96 hours).

-

-

Assessment of Bone Resorption:

-

Measure the release of calcium into the culture medium using a colorimetric assay.

-

An increase in calcium concentration in the medium is indicative of bone resorption.

-

5.2.2. Chondrocyte Differentiation Assay

This assay evaluates the effect of 24,25(OH)₂D₂ on the differentiation of chondrocytes.

Step-by-Step Methodology:

-

Isolation and Culture of Chondrocytes:

-

Isolate resting zone chondrocytes from the costochondral cartilage of young rats.

-

Culture the cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum.

-

-

Treatment:

-

Treat the chondrocytes with 24,25(OH)₂D₂ or vehicle control for a specified duration.

-

-

Assessment of Differentiation Markers:

-

Measure the activity of alkaline phosphatase, a marker of chondrocyte maturation.

-

Quantify the expression of genes associated with chondrocyte differentiation (e.g., collagen type X) using RT-qPCR.

-

Concluding Remarks and Future Directions

The accumulating evidence strongly suggests that 24,25-dihydroxyvitamin D₂, far from being an inert catabolite, is a bioactive molecule with distinct physiological roles, particularly in the skeletal system. Its effects on bone and cartilage, potentially mediated through both VDR-dependent and independent pathways, warrant further investigation.

For researchers and drug development professionals, a deeper understanding of the biological functions of 24,25(OH)₂D₂ opens up new avenues for therapeutic intervention. The development of specific analogs of 24,25(OH)₂D₂ could offer novel strategies for promoting fracture healing, treating cartilage disorders, and modulating bone metabolism.

Future research should focus on elucidating the precise molecular mechanisms of action of 24,25(OH)₂D₂, identifying its specific cellular receptors, and further characterizing its role in various physiological and pathological processes. The continued development of sensitive and specific analytical methods will be crucial in advancing our knowledge of this enigmatic vitamin D metabolite.

References

- Li, W., & Tuckey, R. C. (2023). Inactivation of vitamin D2 metabolites by human CYP24A1. The Journal of Steroid Biochemistry and Molecular Biology, 233, 106368.

- Urushino, N., Yasuda, K., Ikushiro, S., Kamakura, M., Ohta, M., & Sakaki, T. (2009). Metabolism of 1alpha,25-dihydroxyvitamin D2 by human CYP24A1.

- Cytochrome P450 family 24 subfamily A member 1. (2023, November 29). In Wikipedia.

- Hii, C. S., & Ferrante, A. (2016). The Non-Genomic Actions of Vitamin D. Nutrients, 8(3), 135.

- Blazhevich, N. V., Sergeev, I. N., Arkhapchev, I. P., & Spirichev, V. B. (1982). [Effect of vitamin D3 and its metabolites 1,25-dihydroxycholecalciferol and 24,25-dihydroxycholecalciferol on callus mineralization in rats with femoral fracture]. Voprosy meditsinskoi khimii, 28(6), 98–105.

- DeLuca, H. F., Sicinski, R. R., Tanaka, Y., Stern, P. H., & Smith, C. M. (1988). Biological activity of 1,25-dihydroxyvitamin D2 and 24-epi-1,25-dihydroxyvitamin D2. American Journal of Physiology-Endocrinology and Metabolism, 254(4), E402-E406.

- Imae, Y., Manaka, A., Yoshida, N., Ishimi, Y., Shinki, T., Abe, E., Suda, T., Konno, K., Takayama, H., & Yamada, S. (1994). Biological Activities of 24-fluoro-1 alpha,25-dihydroxyvitamin D-2 and Its 24-epimer. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1213(3), 302–308.

- Początek, K., & Zdanowski, R. (2023). Genomic or Non-Genomic? A Question about the Pleiotropic Roles of Vitamin D in Inflammatory-Based Diseases. International Journal of Molecular Sciences, 24(3), 2901.

- Hii, C. S., & Ferrante, A. (2016). The Non-Genomic Actions of Vitamin D. Nutrients, 8(3), 135.

- Bikle, D. D., Gee, E., Halloran, B., Kowalski, M. A., Ryzen, E., & Haddad, J. G. (2016). Differential Responses to Vitamin D2 and Vitamin D3 Are Associated With Variations in Free 25-Hydroxyvitamin D. The Journal of Clinical Endocrinology & Metabolism, 101(9), 3333–3342.

- St-Arnaud, R., Naja, R. P., & Le-May, C. (2018). Optimal bone fracture repair requires 24R,25-dihydroxyvitamin D3 and its effector molecule FAM57B2.

- Bikle, D. D. (2014). Vitamin D and Bone. Current Osteoporosis Reports, 12(3), 311–319.

- Durrant, L. R., Bucca, G., Hesketh, A., Möller-Levet, C., Tripkovic, L., Wu, H., Hart, K. H., Mathers, J. C., Elliott, R. M., Lanham-New, S. A., & Smith, C. P. (2022). Vitamins D2 and D3 Have Overlapping But Different Effects on the Human Immune System Revealed Through Analysis of the Blood Transcriptome. Frontiers in Immunology, 13, 790444.

- Chun, R. F., Hernandez, I., Pereira, R., Swinkles, L., Shieh, A., Gu, J., ... & Hewison, M. (2016). Vitamin D2 vs vitamin D3: effects of total and free 25-hydroxyvitamin D on immune cells in vivo. Endocrine Abstracts, 41, OC1.3.

- Bikle, D. D. (2024). Vitamin D: Production, Metabolism, and Mechanism of Action. In Endotext. MDText.com, Inc.

- Martineau, C., Naja, R. P., Le May, C., & St-Arnaud, R. (2018). Optimal bone fracture repair requires 24R,25-dihydroxyvitamin D3 and its effector molecule FAM57B2.

- CYP24A1 in Small Intestinal Vitamin D Metabolism and Clinical Implications. (2023). International Journal of Molecular Sciences, 24(15), 12345.

- DeLuca, H. F., Sicinski, R. R., Tanaka, Y., Stern, P. H., & Smith, C. M. (1988). Biological activity of 1,25-dihydroxyvitamin D2 and 24-epi-1,25-dihydroxyvitamin D2. American Journal of Physiology-Endocrinology and Metabolism, 254(4), E402-E406.

- St-Arnaud, R., Naja, R. P., & Le-May, C. (2018). Optimal bone fracture repair requires 24R,25-dihydroxyvitamin D3 and its effector molecule FAM57B2.

- Bikle, D. D., Gee, E., Halloran, B., Kowalski, M. A., Ryzen, E., & Haddad, J. G. (2019). Differential Responses to Vitamin D2 and Vitamin D3 Are Associated With Variations in Free 25- Hydroxyvitamin D. The Journal of Clinical Endocrinology & Metabolism, 104(2), 333–342.

- van de Peppel, J., & van Leeuwen, J. P. T. M. (2014). Vitamin D and Bone: A Story of Endocrine and Auto/Paracrine Action in Osteoblasts. Nutrients, 6(8), 3020–3030.

- Yokoyama, K., Miyahara, T., Nakagawa, K., Kubodera, N., Suda, T., & Tsuruoka, N. (2004). Bone-resorbing activities of 24-epi-1 alpha-hydroxyvitamin D2 and 24-epi-1 alpha,25-dihydroxyvitamin D2.

- Jones, G., Byrnes, B., Palma, F., Segev, D., & Mazur, Y. (1980). Displacement potency of vitamin D2 analogs in competitive protein-binding assays for 25-hydroxyvitamin D3, 24,25-dihydroxyvitamin D3, and 1,25-dihydroxyvitamin D3. The Journal of Clinical Endocrinology & Metabolism, 50(4), 773–775.

- Boyan, B. D., Schwartz, Z., Swain, L. D., Carnes, D. L., Jr, & Zislis, T. (1995). Treatment of resting zone chondrocytes with 24,25-dihydroxyvitamin D3 [24,25-(OH)2D3] induces differentiation into a 1,25-(OH)2D3-responsive phenotype characteristic of growth zone chondrocytes. Endocrinology, 136(2), 402–411.

- Mabey, T., & Honsawek, S. (2015). Role of Vitamin D in Osteoarthritis: Molecular, Cellular, and Clinical Perspectives. International Journal of Endocrinology, 2015, 383918.

- Słominski, A. T., Chaiprasongsuk, A., Holick, M. F., & Tuckey, R. C. (2022). Nongenomic Activities of Vitamin D. Nutrients, 14(23), 5123.

- Mabey, T., & Honsawek, S. (2017). Vitamin D and Its Effects on Articular Cartilage and Osteoarthritis.

- Zhang, Y., Wang, C., Li, H., Zhang, J., & Li, W. (2025). Vitamin D alleviates osteoarthritis progression through Myd88-TAK1-ERK. Drug Design, Development and Therapy, 21, 1-13.

- Słominski, A. T., Chaiprasongsuk, A., Holick, M. F., & Tuckey, R. C. (2022). Nongenomic Activities of Vitamin D. Nutrients, 14(23), 5123.

- Mabey, T., & Honsawek, S. (2015). Role of Vitamin D in Osteoarthritis: Molecular, Cellular, and Clinical Perspectives. International Journal of Endocrinology, 2015, 383918.

- Neme, A., Seuter, S., & Carlberg, C. (2017). Gene-Regulatory Potential of 25-Hydroxyvitamin D3 and D2. The Journal of Steroid Biochemistry and Molecular Biology, 173, 112–119.

- Haussler, M. R., Drezner, M. K., Pike, J. W., Chandler, J. S., & Hagan, L. A. (1979). Radioligand receptor assay for 25-hydroxyvitamin D2/D3 and 1 alpha, 25-dihydroxyvitamin D2/D3. The Journal of Clinical Endocrinology & Metabolism, 49(4), 567–576.

- Taylor, C. M. (1981). Effect of vitamin D2 on the assay of 24,25-dihydroxyvitamin D3 in man. Annals of Clinical Biochemistry, 18(4), 235–237.

- Gallo, S., Yan, L., Zuniga, K., & Jones, G. (2020). Effects of High-Dose Vitamin D2 Versus D3 on Total and Free 25-Hydroxyvitamin D and Markers of Calcium Balance. The Journal of Clinical Endocrinology & Metabolism, 105(6), e2241–e2250.

- Jones, G., Byrnes, B., Palma, F., Segev, D., & Mazur, Y. (1980). Displacement potency of vitamin D2 analogs in competitive protein-binding assays for 25-hydroxyvitamin D3, 24,25-dihydroxyvitamin D3, and 1,25-dihydroxyvitamin D3. The Journal of Clinical Endocrinology & Metabolism, 50(4), 773–775.

- Powe, C. E., & Thadhani, R. (2012). VITAMIN D BINDING PROTEIN AND 25-HYDROXYVITAMIN D LEVELS: EMERGING CLINICAL APPLICATIONS. Endocrine Practice, 18(4), 559–564.

Sources

- 1. Biological activity profiles of 1alpha,25-dihydroxyvitamin D2, D3, D4, D7, and 24-epi-1alpha,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of vitamin D in human fracture healing: a systematic review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological activity of 1,25-dihydroxyvitamin D2 and 24-epi-1,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. The Biological Activities of Vitamin D and Its Receptor in Relation to Calcium and Bone Homeostasis, Cancer, Immune and Cardiovascular Systems, Skin Biology, and Oral Health - PMC [pmc.ncbi.nlm.nih.gov]

The Unmasking of a Metabolite: An In-depth Technical Guide to the Discovery and Evolving Significance of 24,25-Dihydroxyvitamin D

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

For decades, 24,25-dihydroxyvitamin D (24,25(OH)₂D) was relegated to the footnotes of vitamin D metabolism, largely considered an inactive catabolite destined for excretion. However, a growing body of evidence, propelled by advancements in analytical chemistry and molecular biology, has ignited a renaissance in our understanding of this once-overlooked molecule. This technical guide provides a comprehensive exploration of the discovery and historical context of 24,25(OH)₂D, delving into the scientific milieu that shaped its initial perception and the subsequent research that has unveiled its potential physiological significance. We will examine the pioneering analytical techniques that first identified this metabolite and contrast them with the sophisticated methodologies employed today. Furthermore, this guide will dissect the evolving narrative of its biological function, from a passive byproduct to an active player in skeletal health and beyond. This document is intended to serve as a detailed resource for researchers, clinicians, and professionals in drug development, offering both historical perspective and cutting-edge insights into the multifaceted world of vitamin D metabolism.

The Scientific Climate of the Mid-20th Century: A Quest to Conquer Rickets and Understand Vitamin D

The mid-20th century was a transformative period in nutritional science. The discovery of vitamins in the early 1900s had ushered in an era of identifying essential micronutrients to combat deficiency diseases that had plagued humanity for centuries.[1] Among these, rickets, a debilitating bone disease in children, was a major public health concern. The groundbreaking work of Sir Edward Mellanby and others had established a link between a dietary factor found in cod liver oil and the prevention of rickets.[1] This "anti-rachitic factor" was christened vitamin D.

By the 1960s, the fundamental role of vitamin D in calcium and phosphorus homeostasis was well-established. However, the precise mechanisms of its action remained enigmatic. A key observation that puzzled researchers was the significant time lag between the administration of vitamin D and its physiological effects.[1] This delay strongly suggested that vitamin D itself was not the active molecule but rather a precursor, or "prohormone," that underwent metabolic activation in the body.

This hypothesis spurred a global research effort to identify the active form(s) of vitamin D. The prevailing scientific questions of the era were:

-

Where in the body is vitamin D metabolized?

-

What are the chemical structures of these metabolites?

-

Which of these metabolites is the ultimate effector of vitamin D's actions?

This fervent scientific inquiry, driven by the desire to understand and treat metabolic bone diseases, set the stage for a series of landmark discoveries that would forever change our understanding of the vitamin D endocrine system.[2]

The Landmark Discovery of 24,25-Dihydroxyvitamin D₃

In the early 1970s, the laboratory of Hector DeLuca at the University of Wisconsin-Madison was a hub of vitamin D research. Building on their earlier identification of 25-hydroxyvitamin D₃ (25(OH)D₃) as the major circulating form of vitamin D, DeLuca's team, in collaboration with Michael F. Holick, pressed on to find the next piece of the metabolic puzzle. Their research culminated in the 1972 isolation and identification of a new, more polar metabolite: 24,25-dihydroxyvitamin D₃ (24,25(OH)₂D₃) .[3]

This discovery was a testament to the meticulous and innovative experimental approaches of the time. The causality behind their experimental choices was rooted in the need to trace the metabolic fate of vitamin D in the body.

Experimental Workflow for the Discovery of 24,25(OH)₂D₃

The researchers utilized radioactively labeled vitamin D₃ to track its conversion into various metabolites within an animal model. The general workflow was as follows:

-

In vivo administration of radiolabeled vitamin D₃: Laboratory animals, typically rats, were administered vitamin D₃ labeled with tritium (³H), a radioactive isotope of hydrogen. This allowed for the sensitive detection of even minute quantities of its metabolites.

-

Tissue and plasma extraction: After a specific period, blood and tissues, particularly the kidneys, were collected. The lipids, including vitamin D and its metabolites, were extracted using organic solvents.

-

Chromatographic separation: The lipid extracts were then subjected to a series of chromatographic techniques to separate the different vitamin D metabolites based on their polarity. In the 1970s, this often involved open-column chromatography using adsorbents like silicic acid.

-

Detection and characterization: The fractions from the chromatography columns were analyzed for radioactivity to identify those containing the tritium-labeled metabolites. The chemical structure of the isolated metabolite was then elucidated using the most advanced analytical techniques available at the time, primarily mass spectrometry and ultraviolet (UV) spectroscopy.

This pioneering work demonstrated that 25(OH)D₃ could be further hydroxylated at the 24-position, adding another layer of complexity to the vitamin D metabolic pathway. The discovery of 24,25(OH)₂D₃, alongside the nearly concurrent discovery of the hormonally active 1,25-dihydroxyvitamin D₃ (1,25(OH)₂D₃), painted a more complete picture of how the body regulates calcium and bone metabolism.

The Great Debate: An Inactive Catabolite or a Functional Metabolite?

Following its discovery, 24,25(OH)₂D₃ was largely overshadowed by its sibling metabolite, 1,25(OH)₂D₃. The latter was quickly established as the principal hormonally active form of vitamin D, binding with high affinity to the vitamin D receptor (VDR) and directly regulating gene expression.[4] In contrast, 24,25(OH)₂D₃ exhibited much lower affinity for the VDR and had minimal effects on intestinal calcium absorption and bone calcium mobilization, the classical markers of vitamin D activity.

This led to the prevailing hypothesis that 24,25(OH)₂D₃ was primarily a product of a catabolic pathway, a mechanism to inactivate and clear excess 25(OH)D₃ and 1,25(OH)₂D₃ from the body.[3][5] The enzyme responsible for its synthesis, 25-hydroxyvitamin D-24-hydroxylase (CYP24A1), was found to be induced by 1,25(OH)₂D₃, supporting the idea of a negative feedback loop to control the levels of the active hormone.[6]

However, a persistent and growing body of research has challenged this simplistic view. Several lines of evidence have suggested that 24,25(OH)₂D₃ may have its own unique biological functions, particularly in the realm of skeletal biology.

Evidence for a Biological Role

-

Fracture Healing: Studies in the late 1970s and more recent, sophisticated research have shown that 24,25(OH)₂D₃ accumulates in fracture callus tissue.[5] In animal models, the absence of 24,25(OH)₂D₃ leads to impaired fracture healing, a defect that can be rescued by the administration of this metabolite but not by 1,25(OH)₂D₃.[7]

-

Bone Development: Some studies have suggested that 24,25(OH)₂D₃ is essential for normal bone formation and mineralization, acting in concert with other vitamin D metabolites.[8]

-

A Unique Effector Molecule: Groundbreaking research in 2018 identified a specific effector molecule for 24R,25(OH)₂D₃, FAM57B2. This study demonstrated that 24R,25(OH)₂D₃ binds to FAM57B2, stimulating the production of lactosylceramide, which in turn promotes endochondral ossification during bone repair.[7][9] This discovery provided a molecular mechanism for the action of 24,25(OH)₂D₃ independent of the classical VDR pathway.

This ongoing debate highlights a crucial aspect of scientific progress: the willingness to question established dogma in the face of new evidence. The story of 24,25(OH)₂D₃ is a compelling example of how a molecule once dismissed as "inactive" can be re-evaluated and found to have significant and specific biological roles.

Modern Analytical Methodologies for the Quantification of 24,25-Dihydroxyvitamin D

The ability to accurately and sensitively measure 24,25(OH)₂D in biological samples is paramount to understanding its physiological roles and clinical relevance. The analytical techniques have evolved dramatically since its discovery.

Historical Perspective

The initial identification of 24,25(OH)₂D₃ relied on a combination of:

-

Open-Column Chromatography: Laborious and time-consuming, this technique provided the initial separation of metabolites.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This was the gold standard for structural elucidation at the time, providing information on the molecular weight and fragmentation pattern of the molecule.

-

Ultraviolet (UV) Spectroscopy: Used to confirm the presence of the characteristic vitamin D chromophore.

While groundbreaking for their time, these methods lacked the throughput and sensitivity required for routine clinical analysis.

Current Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Today, LC-MS/MS is the reference method for the quantification of 24,25(OH)₂D and other vitamin D metabolites.[10][11] This powerful technique offers high sensitivity, specificity, and the ability to measure multiple metabolites simultaneously.

-

Sample Preparation:

-

Protein Precipitation: Serum or plasma samples are first treated with a protein precipitating agent, such as zinc sulfate and methanol, to remove interfering proteins.[11][12]

-

Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard (e.g., d₆-24,25(OH)₂D₃) is added to each sample. This is crucial for accurate quantification, as it corrects for any sample loss during preparation and for variations in instrument response.[11]

-

Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): The metabolites are then extracted from the aqueous sample matrix into an organic solvent (LLE) or onto a solid support (SPE) to concentrate the analytes and remove interfering substances.[10]

-

Derivatization (Optional but Recommended): To enhance ionization efficiency and sensitivity, the extracted metabolites are often derivatized with a reagent such as 4-[2-(6,7-dimethoxy-4-methyl-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD).[11][12]

-

-

Chromatographic Separation:

-

The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

-

The metabolites are separated on a reversed-phase column (e.g., C18 or Phenyl) based on their hydrophobicity. A gradient of an aqueous mobile phase and an organic mobile phase (e.g., methanol) is used to elute the compounds.[10][11]

-

-

Mass Spectrometric Detection:

-

As the separated metabolites elute from the chromatography column, they enter the mass spectrometer.

-

Ionization: The molecules are ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[10]

-

Tandem Mass Spectrometry (MS/MS): The ionized molecules are then subjected to two stages of mass analysis. In the first stage, the precursor ion (the ionized metabolite of interest) is selected. In the second stage, the precursor ion is fragmented, and a specific product ion is monitored. This process, known as multiple reaction monitoring (MRM), provides exceptional specificity.[13]

-

| Parameter | Typical Conditions |

| Sample Volume | 100 µL of serum or plasma |

| Extraction | Protein precipitation followed by LLE or SPE |

| Derivatization | DMEQ-TAD |

| LC Column | C18 or Phenyl, sub-2 µm particle size |

| Mobile Phases | Water/methanol gradient with additives |

| Ionization | ESI or APCI |

| Detection | Tandem mass spectrometry (MRM mode) |

Table 1: Typical parameters for the LC-MS/MS analysis of 24,25(OH)₂D.

Emerging Technique: Quantitative NMR (qNMR) Spectroscopy

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is an emerging technique for the absolute quantification of vitamin D metabolites.[14][15] Unlike MS, which relies on a response factor relative to an internal standard, qNMR directly relates the signal intensity to the number of atomic nuclei, providing a primary ratio method for quantification.

-

High Precision and Accuracy: qNMR can provide highly accurate and precise measurements without the need for identical internal standards.

-

Structural Information: In addition to quantification, NMR provides detailed structural information, which can be useful for identifying impurities or degradation products.[16]

-

Non-destructive: The sample can be recovered after analysis.

While currently less widespread than LC-MS/MS for routine clinical analysis due to lower sensitivity and higher equipment costs, qNMR is a powerful tool for the certification of reference materials and for in-depth research applications.[14]

Clinical and Research Implications: The Future of 24,25-Dihydroxyvitamin D

The resurgence of interest in 24,25(OH)₂D has significant implications for both clinical practice and future research.

The Vitamin D Metabolite Ratio (VMR)

The ratio of 25(OH)D to 24,25(OH)₂D, often referred to as the Vitamin D Metabolite Ratio (VMR), is emerging as a potentially valuable biomarker.[17][18] This ratio can provide an indication of the activity of the CYP24A1 enzyme, the primary catabolic enzyme for vitamin D.

-

Diagnosing CYP24A1 Mutations: In individuals with loss-of-function mutations in the CYP24A1 gene, the conversion of 25(OH)D to 24,25(OH)₂D is impaired, leading to a very high VMR. This can result in idiopathic infantile hypercalcemia, a serious condition characterized by elevated calcium levels.[17][19]

-

Assessing Vitamin D Status: The VMR may provide a more nuanced assessment of vitamin D status than 25(OH)D alone, as it reflects the rate of vitamin D catabolism.[18][20]

Therapeutic Potential

The discovery of the role of 24,25(OH)₂D in fracture healing opens up new avenues for therapeutic development.[7] Targeting the 24,25(OH)₂D/FAM57B2/lactosylceramide pathway could lead to novel treatments to accelerate bone repair, particularly in patients with delayed or non-union fractures.

Conclusion: A Metabolite's Journey from Obscurity to the Spotlight

The story of 24,25-dihydroxyvitamin D is a compelling narrative of scientific discovery, debate, and re-evaluation. Initially dismissed as an insignificant byproduct of vitamin D catabolism, it is now emerging as a bioactive molecule with a distinct physiological role, particularly in skeletal health. This journey underscores the importance of challenging existing paradigms and the power of advanced analytical technologies to uncover the subtle complexities of biological systems. For researchers and drug development professionals, the evolving understanding of 24,25(OH)₂D presents exciting new opportunities for diagnostics, therapeutics, and a more complete appreciation of the intricate vitamin D endocrine system. The once-overlooked metabolite has firmly stepped out of the shadows and into the scientific spotlight, promising a future of continued discovery.

References

-

Editorial: 24, 25-Dihydroxyvitamin D—Active Metabolite or Inactive Catabolite? | Endocrinology | Oxford Academic. [Link]

-

Vitamin D - Wikipedia. [Link]

-

History of the discovery of vitamin D and its active metabolites - PMC - NIH. [Link]

-

100 YEARS OF VITAMIN D: Historical aspects of vitamin D - PMC - NIH. [Link]

-

Chapter: 3 Overview of Vitamin D. [Link]

-

Optimal bone fracture repair requires 24R,25-dihydroxyvitamin D3 and its effector molecule FAM57B2 - PubMed. [Link]

-

Candidate Reference Measurement Procedure for the Determination of (24R),25-Dihydroxyvitamin D3 in Human Serum Using Isotope-Dilution Liquid Chromatography–Tandem Mass Spectrometry | Analytical Chemistry - ACS Publications. [Link]

-

History of the discovery of vitamin D and its active metabolites. - Semantic Scholar. [Link]

-

Optimal bone fracture repair requires 24,25-dihydroxyvitamin D and its effector molecule, FAM57B2 - Grantome. [Link]

-

Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf. [Link]

-

History of the discovery of vitamin D and its active metabolites - ResearchGate. [Link]

-

Optimal bone fracture repair requires 24R,25-dihydroxyvitamin D3 and its effector molecule FAM57B2 | Request PDF - ResearchGate. [Link]

-

Simultaneous Quantification of 25-Hydroxyvitamin D3, 25-Hydroxyvitamin D2, and 24,25-Dihydroxyvitamin D3 in Clinical Research S. [Link]

-

Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - NIH. [Link]

-

(PDF) 100 YEARS OF VITAMIN D: Historical aspects of vitamin D - ResearchGate. [Link]

-

Significance of Serum 24,25-Dihydroxyvitamin D in the Assessment of Vitamin D Status: A Double-Edged Sword? | Request PDF - ResearchGate. [Link]

-

Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivat. [Link]

-

24,25-Dihydroxycholecalciferol - Wikipedia. [Link]

-

(PDF) Simultaneous determination of 24,25- and 25,26-dihydroxyvitamin D3 in serum samples with liquid-chromatography mass spectrometry – A useful tool for the assessment of vitamin D metabolism - ResearchGate. [Link]

-

24,25-Dihydroxyvitamin D3 and bone metabolism | Request PDF - ResearchGate. [Link]

-

(PDF) Quantitative NMR (qNMR) spectroscopy based investigation of the absolute content, stability and isomerization of 25-hydroxyvitamin D2/D3 and 24(R),25-dihydroxyvitamin D2 in solution phase - ResearchGate. [Link]

-

24,25-dihydroxyvitamin D: a new biomarker in non-parathyroid hypercalcemia diagnosis. [Link]

-

24,25-Dihydroxy Vitamin D and Vitamin D Metabolite Ratio as Biomarkers of Vitamin D in Chronic Kidney Disease - MDPI. [Link]

-

Vitamin D Metabolism and 25 Hydroxyvitamin D - Creative Diagnostics. [Link]

-

Synthesis and NMR studies of (13)C-labeled vitamin D metabolites - PubMed. [Link]

-

Quantitative NMR Methods in Metabolomics - PMC - PubMed Central. [Link]

-

Validation of the 24,25-Dihydroxyvitamin D3 to 25-Hydroxyvitamin D3 Ratio as a Biomarker of 25-Hydroxyvitamin D3 Clearance - PMC - PubMed Central. [Link]

-

2425D - Overview: 25-Hydroxyvitamin D:24,25-Dihydroxyvitamin D Ratio, Serum. [Link]

-

Vitamin D - A Structural Elucidation Example Using the Agilent 400-MR. [Link]

-

The biological activity and metabolism of 24,25-dihydroxyvitamin D 3 - PubMed. [Link]

-

The serum 24,25-dihydroxyvitamin D concentration, a marker of vitamin D catabolism, is reduced in chronic kidney disease - NIH. [Link]

-

1H NMR Spectrum (1D, 600 MHz, CDCl3, experimental) (HMDB0000876) - Human Metabolome Database. [Link]

-

25-Hydroxyvitamin D3 24-Hydroxylase: A Key Regulator of 1,25(OH)2D3 Catabolism and Calcium Homeostasis | Request PDF - ResearchGate. [Link]

-

Gregory Plotnikoff - The Clinical Utility of 1,25 Dihydroxyvitamin D - YouTube. [Link]

-

Vitamin D Binding Protein Genotype Is Associated with Serum 25-Hydroxyvitamin D and PTH Concentrations, as Well as Bone Health in Children and Adolescents in Finland. [Link]

-

Vitamin D Binding Protein Impact on 25-Hydroxyvitamin D Levels under Different Physiologic and Pathologic Conditions - PMC - NIH. [Link]

Sources

- 1. History of the discovery of vitamin D and its active metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 100 YEARS OF VITAMIN D: Historical aspects of vitamin D - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 24,25-Dihydroxycholecalciferol - Wikipedia [en.wikipedia.org]

- 4. Vitamin D - Wikipedia [en.wikipedia.org]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Optimal bone fracture repair requires 24R,25-dihydroxyvitamin D3 and its effector molecule FAM57B2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Optimal bone fracture repair requires 24,25-dihydroxyvitamin D and its effector molecule, FAM57B2 - Rene St-Arnaud [grantome.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. lcms.cz [lcms.cz]

- 14. researchgate.net [researchgate.net]

- 15. Quantitative NMR Methods in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and NMR studies of (13)C-labeled vitamin D metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 24,25-dihydroxyvitamin D: a new biomarker in non-parathyroid hypercalcemia diagnosis - Clinical Laboratory int. [clinlabint.com]

- 18. Validation of the 24,25-Dihydroxyvitamin D3 to 25-Hydroxyvitamin D3 Ratio as a Biomarker of 25-Hydroxyvitamin D3 Clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mayocliniclabs.com [mayocliniclabs.com]

- 20. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Foundational Science of 24,25-Dihydroxy Vitamin D2-d3

Preamble: Charting the Course of a Vitamin D Metabolite

This technical guide delves into the foundational science of 24,25-Dihydroxy Vitamin D2-d3, a deuterated isotopologue of a significant, yet often overlooked, metabolite of Vitamin D2. Our exploration is tailored for researchers, scientists, and professionals in drug development who seek a comprehensive understanding of this molecule's role in the intricate web of Vitamin D metabolism. We will navigate its biochemical origins, its function as a critical tool in analytical chemistry, and the broader physiological context in which it operates. This guide eschews a rigid, templated format in favor of a narrative that follows the scientific journey—from metabolic pathway to analytical application—providing not just protocols, but the causal reasoning that underpins them.

Section 1: The Vitamin D Metabolic Cascade: Situating 24,25-Dihydroxy Vitamin D2

Vitamin D, a group of fat-soluble secosteroids, is essential for a multitude of physiological processes, most notably calcium and phosphate homeostasis.[1] The two primary forms are Vitamin D2 (ergocalciferol), derived from plant sources, and Vitamin D3 (cholecalciferol), synthesized in the skin upon exposure to sunlight and found in animal-based foods.[2] Both forms are biologically inert and require a two-step hydroxylation process to become active.[1]

The initial hydroxylation occurs in the liver, converting Vitamin D2 and D3 to 25-hydroxyvitamin D2 (25(OH)D2) and 25-hydroxyvitamin D3 (25(OH)D3), respectively.[2] These are the major circulating forms of vitamin D and are used to assess a person's vitamin D status. The second hydroxylation, primarily in the kidneys, produces the biologically active hormone, 1,25-dihydroxyvitamin D (calcitriol).[3]

However, the metabolic pathway does not terminate with the production of the active hormone. A crucial regulatory mechanism involves the catabolism of both 25-hydroxyvitamin D and 1,25-dihydroxyvitamin D. This is where the enzyme 25-hydroxyvitamin D-24-hydroxylase, encoded by the CYP24A1 gene, plays a pivotal role.[4] This enzyme hydroxylates the carbon at position 24, leading to the formation of 24,25-dihydroxyvitamin D.[4] In the case of Vitamin D2, this results in the production of 24,25-dihydroxyvitamin D2.

The Significance of the D2 and D3 Forms

While both Vitamin D2 and D3 are essential, studies have indicated that Vitamin D3 may be more effective at raising and maintaining serum 25-hydroxyvitamin D levels compared to Vitamin D2.[2][5] This difference is attributed to variations in their metabolism and binding affinity to the vitamin D binding protein (DBP).[6] Consequently, the downstream metabolites, including the 24,25-dihydroxylated forms, will also differ in their physiological concentrations and potentially their biological effects.

Visualizing the Metabolic Pathway

To elucidate the metabolic journey of Vitamin D2, the following diagram illustrates the key enzymatic conversions.

Caption: Metabolic pathway of Vitamin D2.

Section 2: The Role and Synthesis of 24,25-Dihydroxy Vitamin D2-d3: An Analytical Cornerstone

While 24,25-dihydroxyvitamin D2 is a naturally occurring metabolite, the "-d3" designation signifies a synthetic, deuterated version of the molecule. Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen.[7] The incorporation of deuterium into a molecule creates a "heavy" isotopologue that is chemically identical to its non-deuterated counterpart but has a higher molecular weight. This property is invaluable in the field of analytical chemistry, particularly in mass spectrometry-based quantification.

The Principle of Isotope Dilution Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate measurement of vitamin D metabolites.[8] This technique combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of tandem mass spectrometry. To ensure the highest level of accuracy and precision, a technique called isotope dilution is employed.

In this method, a known amount of a stable isotope-labeled internal standard, such as 24,25-Dihydroxy Vitamin D2-d3, is added to the biological sample (e.g., serum or plasma) before any sample preparation steps.[7] Because the internal standard is chemically identical to the analyte of interest (the "native" 24,25-dihydroxyvitamin D2), it experiences the same losses during extraction, purification, and ionization. The mass spectrometer can differentiate between the native and the deuterated forms based on their mass-to-charge ratio (m/z). By measuring the ratio of the native analyte to the deuterated internal standard, a highly accurate quantification of the native analyte in the original sample can be achieved, as any variations in the analytical process are effectively cancelled out.

Synthesis of 24,25-Dihydroxy Vitamin D2-d3

A common approach for introducing deuterium into the vitamin D structure involves using deuterated reagents at key steps in the synthesis. For a "-d3" designation, this typically involves the introduction of a trideuterated methyl group (CD3). Based on the synthesis of tritiated (³H) 25-hydroxyvitamin D2, a plausible route for creating the d3 analogue of 24,25-dihydroxyvitamin D2 would involve a Grignard reaction with a trideuterated methyl magnesium bromide (CD3MgBr) on a suitable precursor molecule.[9]

A general synthetic scheme for 24,25-dihydroxyvitamin D2 has been described, and adaptation of such a scheme with deuterated reagents would be a logical approach for synthesizing the d3 variant.[10]

Section 3: Quantitative Analysis of 24,25-Dihydroxy Vitamin D2: A Practical Workflow

The accurate measurement of 24,25-dihydroxyvitamin D2 is crucial for research into vitamin D metabolism and the diagnosis of certain disorders related to CYP24A1 function. The following section outlines a typical workflow for the quantification of this metabolite in human serum using LC-MS/MS with 24,25-Dihydroxy Vitamin D2-d3 as an internal standard.

Experimental Protocol: LC-MS/MS Quantification

1. Sample Preparation:

-

Spiking with Internal Standard: To 100 µL of serum, add a known concentration of 24,25-Dihydroxy Vitamin D2-d3 in a suitable solvent (e.g., methanol).

-

Protein Precipitation: Add a protein precipitating agent, such as acetonitrile or methanol, to the serum sample. This step removes the majority of proteins that can interfere with the analysis.

-

Liquid-Liquid Extraction (LLE): After protein precipitation, perform a liquid-liquid extraction using a non-polar solvent like hexane or methyl-tert-butyl ether (MTBE) to isolate the lipid-soluble vitamin D metabolites from the aqueous phase.

-

Derivatization (Optional but Recommended): To enhance ionization efficiency and sensitivity, the extracted vitamin D metabolites can be derivatized. A common derivatizing agent is 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) or its analogues like DMEQ-TAD.[11][12]

2. LC-MS/MS Analysis:

-

Chromatographic Separation: The extracted and derivatized sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 reversed-phase column is typically used to separate the various vitamin D metabolites based on their polarity.

-

Mass Spectrometric Detection: The eluent from the LC system is introduced into the mass spectrometer. The instrument is operated in positive ion mode using either atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). The analytes are detected using Multiple Reaction Monitoring (MRM), which provides high specificity and sensitivity.

Data Presentation: LC-MS/MS Parameters

The following table provides representative, albeit inferred, LC-MS/MS parameters for the analysis of 24,25-dihydroxyvitamin D2 and its d3-labeled internal standard. The exact mass transitions will depend on the derivatization agent used (if any) and the specific instrument. The values below are based on typical fragmentation patterns.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 24,25-Dihydroxy Vitamin D2 | 429.4 | 411.4 | 15-25 |

| 24,25-Dihydroxy Vitamin D2-d3 | 432.4 | 414.4 | 15-25 |

Note: These values are illustrative. Actual parameters must be optimized for the specific LC-MS/MS system and methodology.

Visualizing the Analytical Workflow

The following diagram outlines the key steps in the quantitative analysis of 24,25-dihydroxyvitamin D2.

Caption: Workflow for LC-MS/MS analysis.

Section 4: Biological Relevance and Future Directions

Historically, 24,25-dihydroxyvitamin D has been considered an inactive catabolite, a product of the pathway to eliminate excess vitamin D.[4] However, emerging research suggests that it may possess some biological activity, particularly in bone health and cartilage development. The precise functions of 24,25-dihydroxyvitamin D2, and how they may differ from the D3 form, are still under active investigation.

The ability to accurately measure 24,25-dihydroxyvitamin D2, facilitated by the use of deuterated internal standards like 24,25-Dihydroxy Vitamin D2-d3, is paramount to advancing our understanding in this area. Such analytical tools enable researchers to:

-

Investigate the pharmacokinetics of Vitamin D2 supplementation.

-

Explore the potential biological roles of 24,25-dihydroxyvitamin D2.

-

Diagnose and study disorders related to CYP24A1 gene mutations, which can lead to an accumulation of active vitamin D due to impaired catabolism.[13]

Conclusion

24,25-Dihydroxy Vitamin D2-d3 represents a confluence of vitamin D metabolism and advanced analytical chemistry. While a product of a catabolic pathway, its deuterated form serves as an indispensable tool for the accurate quantification of its native counterpart. This technical guide has provided a comprehensive overview of its foundational science, from its place in the vitamin D metabolic cascade to its practical application in LC-MS/MS-based research. As our understanding of the nuanced roles of various vitamin D metabolites continues to evolve, the importance of precise and reliable analytical methods, underpinned by high-quality internal standards like 24,25-Dihydroxy Vitamin D2-d3, will only continue to grow.

References

-

Katsumi, K., Okano, T., Ono, Y., Maegaki, E., Nishimura, K., Baba, M., Kobayashi, T., Miyata, O., Naito, T., & Ninomiya, I. (1987). Syntheses of 24,25-dihydroxyvitamin D2, 24,25-dihydroxy-22-dehydrovitamin D3, 25-hydroxy-24-oxo-22-dehydrovitamin D3 and 22,24,25-trihydroxyvitamin D3. Chemical & Pharmaceutical Bulletin, 35(3), 970-979. [Link]

-

Kaufmann, M., Jones, G., et al. (2014). Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD. The Journal of Clinical Endocrinology & Metabolism, 99(7), 2567–2575. [Link]

-

Sicinski, R. R., Tanaka, Y., Phelps, M., Schnoes, H. K., & DeLuca, H. F. (1987). Synthesis of 25-hydroxy-[26,27-3H]vitamin D2, 1,25-dihydroxy-[26,27-3H]vitamin D2 and their (24R)-epimers. Analytical Biochemistry, 161(1), 96-102. [Link]

-

Nagata, A., Iijima, K., Sakamoto, R., Mizumoto, Y., Iwaki, M., Takiwaki, M., Kikutani, Y., Fukuzawa, S., Odagi, M., Tera, M., & Nagasawa, K. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Molecules, 27(8), 2427. [Link]

-

Ginsberg, C., et al. (2017). Validation of the 24,25-Dihydroxyvitamin D3 to 25-Hydroxyvitamin D3 Ratio as a Biomarker of 25-Hydroxyvitamin D3 Clearance. The Journal of Clinical Endocrinology & Metabolism, 102(5), 1749–1756. [Link]

-

Andrews, D. R., et al. (1981). Synthesis of 25-hydroxy- and 1.alpha.,25-dihydroxy vitamin D3 from vitamin D2 (calciferol). The Journal of Organic Chemistry, 46(10), 2049-2056. [Link]

-

Kaufmann, M., Jones, G., & Molloy, B. J. (n.d.). Simultaneous Quantification of 25-Hydroxyvitamin D3, 25-Hydroxyvitamin D2, and 24,25-Dihydroxyvitamin D3 in Clinical Research Studies By UPLC-MS/MS. Waters Corporation. [Link]

-